
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it a promising target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.
作用機序
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide binds to the hydrophobic groove of BCL-2 protein, thereby inhibiting its anti-apoptotic function. This induces apoptosis in cancer cells that are dependent on BCL-2 for survival. N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has a high selectivity for BCL-2 over other anti-apoptotic proteins, such as B-cell lymphoma-extra large (BCL-XL) and myeloid cell leukemia-1 (MCL-1).
Biochemical and physiological effects:
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been shown to induce apoptosis in cancer cells that are dependent on BCL-2 for survival, while sparing normal cells. This selectivity is due to the high expression of BCL-2 in cancer cells compared to normal cells. N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and cytarabine.
実験室実験の利点と制限
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its selectivity for BCL-2 over other anti-apoptotic proteins, such as BCL-XL and MCL-1, may limit its usefulness in certain experimental settings. Additionally, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has a short half-life in vivo, which may require frequent dosing in animal studies.
将来の方向性
There are several potential future directions for the development of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide and related compounds. These include:
1. Combination therapy: N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has shown synergistic effects when combined with other anti-cancer agents, such as rituximab and cytarabine. Further studies are needed to identify optimal combination therapies for different types of cancer.
2. Biomarker identification: Biomarkers that predict response to N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide have been identified in CLL and AML. Further studies are needed to identify biomarkers for other types of cancer.
3. Resistance mechanisms: Resistance to N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been observed in some patients. Further studies are needed to identify the mechanisms of resistance and develop strategies to overcome them.
4. Development of more potent and selective BCL-2 inhibitors: While N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a potent and selective BCL-2 inhibitor, there is still room for improvement in terms of potency and selectivity. The development of more potent and selective BCL-2 inhibitors may lead to improved clinical outcomes for patients with cancer.
In conclusion, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 protein, a promising target for cancer therapy. Its potent anti-tumor activity and selectivity for cancer cells make it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. Further studies are needed to optimize its clinical use and develop more potent and selective BCL-2 inhibitors.
合成法
The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide involves several steps, including the formation of the thiazole ring, the introduction of the oxolane ring, and the attachment of the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, N-(5-Methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide has shown potent anti-tumor activity against BCL-2-dependent cancer cells, both in vitro and in vivo. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory CLL and AML.
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-10-9(14-6)11-8(12)7-2-3-13-5-7/h4,7H,2-3,5H2,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFGDQUTOYUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


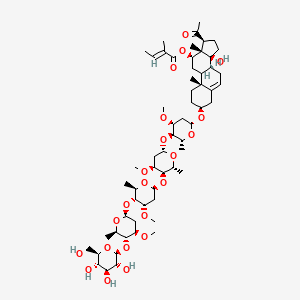
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)
![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)
![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)
![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)

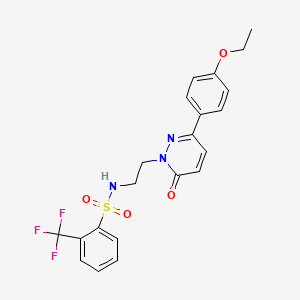
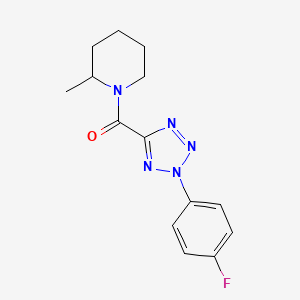
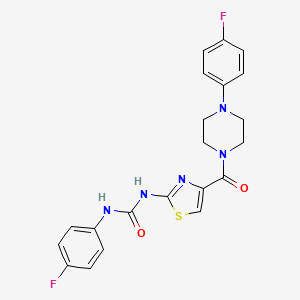
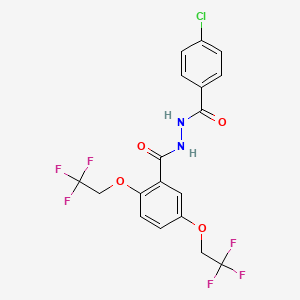
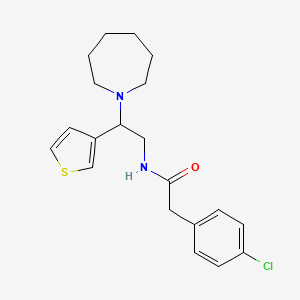
![1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2640751.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-({[1,1'-biphenyl]-4-yl}formamido)acetate](/img/structure/B2640752.png)